N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine is an organic compound characterized by the presence of a cyclohexene ring and a thian-4-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. The process may include:
Cyclohexene Preparation: Cyclohexene can be synthesized through the dehydration of cyclohexanol using an acid catalyst.
Amine Addition: The cyclohexene is then reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Halogenated compounds, nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- (2-Cyclohex-1-enyl-ethyl)-diphenyl-amine
- (2E)-N-[2-(1-Cyclohexen-1-yl)ethyl]-3-(4-isopropylphenyl)acrylamide
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H23NS |
---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]thian-4-amine |
InChI |
InChI=1S/C13H23NS/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13/h4,13-14H,1-3,5-11H2 |
InChI Key |
UIBPVTDEEIHESV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.